1-(2-Bromo-5-methylbenzoyl)azetidine is a chemical compound that belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are notable for their significant ring strain, which contributes to their unique reactivity and stability compared to other nitrogen heterocycles. The specific structure of 1-(2-Bromo-5-methylbenzoyl)azetidine includes a bromine atom and a methyl group attached to a benzoyl moiety, which is further linked to the azetidine ring. This compound has garnered attention in both academic and industrial settings due to its potential applications in drug design and materials science.
The compound can be sourced from various chemical suppliers and is often utilized in research laboratories for synthesis and analysis purposes. The data regarding its properties and synthesis methods are compiled from reputable chemical databases such as PubChem and BenchChem.
1-(2-Bromo-5-methylbenzoyl)azetidine is classified as an organic compound within the broader category of azetidines. It is further categorized based on its functional groups, specifically as a halogenated aromatic compound due to the presence of the bromine atom and a ketone functional group from the benzoyl moiety.
The synthesis of 1-(2-Bromo-5-methylbenzoyl)azetidine typically involves several key steps:
Technical Details: Recent advancements in synthesis have included methods such as microwave irradiation and solid support techniques to enhance reaction efficiency and yield .
The molecular structure of 1-(2-Bromo-5-methylbenzoyl)azetidine can be represented by the following InChI string:
This representation indicates the arrangement of atoms within the molecule, including the presence of bromine (Br), nitrogen (N), and the carbonyl (C=O) group associated with the benzoyl moiety.
The molecular formula for 1-(2-Bromo-5-methylbenzoyl)azetidine is C11H12BrNO. Its molecular weight is approximately 256.12 g/mol. The compound exhibits distinct physical properties due to its unique structural features.
1-(2-Bromo-5-methylbenzoyl)azetidine undergoes various chemical reactions:
Common Reagents: Silver salts, dimethylsulfoxonium methylide, and other nucleophiles are commonly utilized in these reactions .
The mechanism of action for 1-(2-Bromo-5-methylbenzoyl)azetidine primarily involves its interaction with specific molecular targets. The reactivity is driven by the azetidine ring's strain, facilitating interactions with various biological and chemical entities. The bromine atom and methylbenzoyl group modulate its reactivity, making it suitable for applications in enzyme inhibition studies and drug design .
1-(2-Bromo-5-methylbenzoyl)azetidine exhibits several notable physical properties:
The chemical properties include:
1-(2-Bromo-5-methylbenzoyl)azetidine has diverse applications in scientific research:
This compound's unique structural features make it a valuable asset in both research settings and industrial applications, contributing significantly to advancements in synthetic chemistry and material science.
Azetidine, a four-membered saturated nitrogen heterocycle, has emerged as a critically important scaffold in modern drug discovery due to its unique physicochemical properties. The significant ring strain (~26 kcal/mol) imparts enhanced reactivity and conformational rigidity compared to larger cyclic amines like pyrrolidine or piperidine, while maintaining superior stability to aziridine [6] [8]. This balance enables precise three-dimensional positioning of pharmacophores and improves metabolic stability, absorption, and target engagement profiles in bioactive molecules [3] [5]. The incorporation of azetidine into drug candidates addresses multiple challenges in medicinal chemistry, including the reduction of rotatable bonds, modulation of pKa, enhancement of aqueous solubility, and mitigation of cytochrome P450-mediated metabolism [5] [6].
Table 1: Comparative Properties of Saturated Nitrogen Heterocycles
Heterocycle | Ring Size | Ring Strain (kcal/mol) | Basic pKa | Conformational Flexibility |
---|---|---|---|---|
Azetidine | 4-membered | ~26 | ~11.3 | Moderate |
Aziridine | 3-membered | ~27 | ~8.0 | Low |
Pyrrolidine | 5-membered | Minimal | ~11.3 | High |
Piperidine | 6-membered | Minimal | ~11.1 | High |
The azetidine ring serves as a versatile structural motif in bioactive compounds, contributing to diverse pharmacological activities through multiple mechanisms. Its constrained geometry enables effective mimicry of peptide bonds and bioactive conformations while reducing molecular flexibility [6]. The ring nitrogen participates in hydrogen bonding interactions with biological targets, and its basicity (pKa ~11.3) can be strategically modulated through N-substitution to optimize membrane permeability and tissue distribution [5] [8]. Notably, the introduction of a carbonyl group at the azetidine nitrogen, forming the azetidin-2-one (β-lactam) system, revolutionized antibiotic therapy and remains one of the most successful applications of heterocyclic chemistry in medicine [1] [3]. Beyond antibiotics, azetidine-containing compounds demonstrate significant anticancer activities through tubulin polymerization inhibition, kinase modulation, and DNA intercalation mechanisms [1] [5]. Recent advances have exploited azetidine's strain-release properties in covalent inhibitor design and prodrug activation strategies, expanding its utility in targeted therapies [2] [6].
The conjugation of substituted benzoyl groups to the azetidine nitrogen represents a strategically important pharmacophore design in medicinal chemistry. This arrangement combines the metabolic stability and conformational constraint of the azetidine ring with the diverse electronic and steric properties imparted by aromatic substituents [2] [6]. Ortho-substituted benzoyl groups, in particular, induce significant torsional effects that restrict bond rotation and stabilize bioactive conformations, enhancing target selectivity [6]. The bromine atom at the ortho position in 1-(2-bromo-5-methylbenzoyl)azetidine provides distinctive advantages: (1) it serves as a versatile synthetic handle for metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig); (2) enhances membrane permeability through halogen bonding interactions; (3) modulates electron density distribution across the aromatic system; and (4) increases molecular rigidity through steric effects [2] [3]. Concurrently, the para-methyl group in the 5-position offers metabolic protection against oxidative degradation while maintaining lipophilicity within optimal ranges for CNS penetration (clogP ≈ 2-3) [5] [6]. This specific substitution pattern creates a balanced molecular framework that can be further elaborated to optimize pharmacological properties.
The therapeutic application of azetidine derivatives has evolved significantly since the serendipitous discovery of penicillin's β-lactam structure in the 1940s. The recognition that the strained four-membered azetidin-2-one ring was essential for penicillin's antibiotic activity initiated intensive research into azetidine chemistry [1] [3]. Early synthetic efforts focused almost exclusively on β-lactam antibiotics, leading to successive generations of penicillins, cephalosporins, carbapenems, and monobactams, with ezetimibe representing the first non-antibiotic azetidine drug approved in 2002 for cholesterol management [5]. The 21st century witnessed a renaissance in azetidine medicinal chemistry as researchers recognized the scaffold's potential beyond antibacterial applications. Modern synthetic methodologies, particularly strain-release amination and ring expansion techniques, enabled efficient access to diverse azetidine building blocks [2] [6]. This synthetic revolution facilitated the incorporation of azetidine into drugs targeting diverse therapeutic areas: cobimetinib (2015, anticancer), baricitinib (2018, anti-inflammatory), and selpercatinib (2020, anticancer) exemplify this trend [5] [8]. The development of 1-(aroyl)azetidines represents a logical evolution in this trajectory, leveraging the conformational restraint of N-acylation to optimize target engagement while maintaining favorable drug-like properties.
Table 2: Milestones in Azetidine-Based Drug Development
Era | Key Developments | Representative Agents |
---|---|---|
1940-1960 | Discovery of β-lactam antibiotics | Penicillin G, Cephalosporin C |
1970-1990 | Semisynthetic β-lactams; Early non-antibiotic azetidines | Amoxicillin, Aztreonam, Azetirelin |
2000-2010 | First non-β-lactam therapeutic; Strain-release chemistry advances | Ezetimibe, Ximelagatran (withdrawn) |
2010-Present | Targeted therapies; Diverse therapeutic applications; Aza-Paternò-Büchi reactions | Cobimetinib, Baricitinib, Selpercatinib, GDC-0927 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3